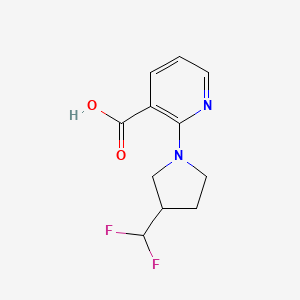

2-(3-(Difluoromethyl)pyrrolidin-1-yl)nicotinic acid

Description

2-(3-(Difluoromethyl)pyrrolidin-1-yl)nicotinic acid is a pyridine derivative featuring a pyrrolidine ring substituted with a difluoromethyl group at the 3-position. The incorporation of fluorine atoms enhances its physicochemical properties, including metabolic stability and bioavailability, by leveraging the inductive effects of fluorine to modulate electronic and steric characteristics .

Properties

IUPAC Name |

2-[3-(difluoromethyl)pyrrolidin-1-yl]pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12F2N2O2/c12-9(13)7-3-5-15(6-7)10-8(11(16)17)2-1-4-14-10/h1-2,4,7,9H,3,5-6H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJLMLNRLYLPQOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1C(F)F)C2=C(C=CC=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12F2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Amide Formation via Coupling Agents

One common approach to prepare such compounds is through amide bond formation between an amine-functionalized difluoromethylpyrrolidine and nicotinic acid or its activated derivative.

-

- Coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are employed.

- Bases like N,N-diisopropylethylamine (DIPEA) facilitate the reaction.

- Solvents such as dimethyl sulfoxide (DMSO) or acetonitrile are used.

- Reaction temperatures range from room temperature to 100 °C.

-

- The amine and carboxylic acid components are mixed with the coupling agent and base.

- The mixture is stirred for several hours to overnight.

- The crude product is purified by high-performance liquid chromatography (HPLC).

This method is supported by recent medicinal chemistry literature describing the synthesis of related pyrrolidine and pyridine derivatives with fluorinated groups, highlighting the efficiency of EDC and HATU-mediated coupling in assembling complex molecules with high purity and yield.

N-Alkylation of Pyrrolidine with Difluoromethyl Halides

An alternative or complementary approach involves the alkylation of pyrrolidine nitrogen with difluoromethyl-containing alkyl halides.

-

- Difluoromethyl alkyl halides (e.g., bromides or iodides) serve as electrophiles.

- The pyrrolidine nitrogen acts as a nucleophile.

- Base such as DIPEA is used to deprotonate the amine.

- The reaction is conducted in polar aprotic solvents like DMSO.

- Heating at elevated temperatures (up to 100 °C) for several hours promotes the reaction.

Outcome :

- This method selectively introduces the difluoromethyl group onto the pyrrolidine nitrogen, forming the key intermediate for subsequent coupling to nicotinic acid.

This approach is described in synthetic protocols for fluorinated amines and heterocycles, facilitating the incorporation of difluoromethyl groups which enhance biological activity and metabolic stability.

Fluorination Techniques for Difluoromethyl Group Introduction

The difluoromethyl group can be introduced via specific fluorination reactions:

Chlorine/Fluorine Exchange : Starting from chloromethylpyrrolidine derivatives, vapor-phase fluorination using metal fluoride catalysts (e.g., iron fluoride) can replace chlorine atoms with fluorine, yielding difluoromethyl groups.

Use of Trifluoromethyl-Containing Building Blocks : Cyclocondensation reactions with trifluoromethyl-containing precursors such as ethyl 2,2,2-trifluoroacetate or 2,2,2-trifluoroacetyl chloride enable the construction of fluorinated pyridine rings, which can be further functionalized to attach pyrrolidine moieties.

These methods are well documented in the synthesis of trifluoromethylpyridine derivatives and related agrochemical intermediates, providing scalable and economically feasible routes to fluorinated heterocycles.

Representative Data Table: Reaction Conditions and Yields

| Method | Key Reagents | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Amide coupling (EDC/DMSO) | Amine, Nicotinic acid, EDC, DIPEA | DMSO | Room temp - 100 | 1 h to overnight | 70-90 | High purity via HPLC purification |

| Amide coupling (HATU/DIPEA) | Amine, Nicotinic acid, HATU, DIPEA | DMSO | Room temp | Several hours | 75-85 | Efficient for sterically hindered amines |

| N-Alkylation with difluoromethyl halide | Pyrrolidine, Difluoromethyl halide, DIPEA | DMSO | Room temp - 100 | 1-9 h | 60-80 | Requires heating for complete conversion |

| Vapor-phase fluorination | Chloromethylpyrrolidine, FeF3 | Vapor phase | >300 | Minutes to hours | Variable | Industrial scale, by-product recycling |

Research Findings and Notes

The amide formation routes are favored for their mild conditions, high selectivity, and compatibility with sensitive functional groups, making them suitable for complex molecule synthesis like 2-(3-(Difluoromethyl)pyrrolidin-1-yl)nicotinic acid.

Fluorination via vapor-phase reactions is industrially significant for producing trifluoromethylated pyridine intermediates but may require careful control to minimize by-products and optimize yields.

The difluoromethyl group imparts unique electronic and steric properties, enhancing biological activity and metabolic stability, which is why its selective introduction is critical in medicinal and agrochemical chemistry.

Purification by HPLC is essential to obtain analytically pure compounds, especially when multiple fluorinated isomers or by-products are possible.

Chemical Reactions Analysis

Types of Reactions

2-(3-(Difluoromethyl)pyrrolidin-1-yl)nicotinic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the difluoromethyl group, using nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

Oxidation: Oxidized derivatives of the pyrrolidine ring or nicotinic acid moiety.

Reduction: Reduced forms of the compound, potentially altering the difluoromethyl group.

Substitution: Substituted derivatives with new functional groups replacing the difluoromethyl group.

Scientific Research Applications

Pharmacological Applications

The compound's structure suggests potential pharmacological activities due to the presence of both pyridine and pyrrolidine moieties. The following sections detail its applications in drug discovery:

- Inhibitors of Glycine Transporters : Pyrrolidine derivatives have been extensively studied for their role as selective inhibitors of glycine transporters, which are implicated in various neurological disorders. The compound's analogs have shown promising results in vitro, demonstrating significant inhibitory potency against GlyT1 with a value of approximately 0.198 µM .

- Anticonvulsant Activity : Research indicates that certain derivatives exhibit anticonvulsant properties, with compounds showing efficacy in preventing seizures through sodium channel blockade . For example, a derivative displayed an effective dosage (ED50) in mouse models, indicating its potential for treating epilepsy.

Agrochemical Applications

The compound also has relevance in agrochemical research, particularly as a potential insecticide. Analogous compounds with similar structures have been evaluated for their effectiveness against agricultural pests:

- Insecticidal Activity : Some nicotinamide derivatives have demonstrated activity against aphids and other pests, suggesting that 2-(3-(Difluoromethyl)pyrrolidin-1-yl)nicotinic acid could serve as a lead compound for the development of new insecticides .

Case Study 1: GlyT1 Inhibitors

A study focused on the optimization of pyrrolidine-based compounds as GlyT1 inhibitors highlighted the structural modifications that enhance potency and selectivity. The findings indicated that specific substitutions on the pyrrolidine ring improve biological activity while reducing efflux ratios, which is crucial for central nervous system penetration .

Case Study 2: Insecticide Development

Research into trifluoromethylpyridines has shown that derivatives can lead to novel insecticides with unique modes of action. The structural optimization process involved synthesizing various analogs and testing their efficacy against common agricultural pests. Results demonstrated that certain modifications significantly increased insecticidal activity .

Data Table: Comparison of Biological Activities

| Compound Name | Activity Type | Potency (K_i or ED50) | Notes |

|---|---|---|---|

| 2-(3-(Difluoromethyl)pyrrolidin-1-yl)nicotinic acid | GlyT1 Inhibitor | Effective in vitro against glycine transporter | |

| Pyrrolidine Derivative A | Anticonvulsant | Effective in mouse seizure models | |

| Nicotinamide Derivative B | Insecticide | Varies | Active against aphids |

Mechanism of Action

The mechanism of action of 2-(3-(Difluoromethyl)pyrrolidin-1-yl)nicotinic acid involves its interaction with specific molecular targets, such as nicotinic acetylcholine receptors. The difluoromethyl group may enhance the compound’s binding affinity and selectivity for these receptors, modulating their activity and influencing downstream signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its uniqueness, 2-(3-(Difluoromethyl)pyrrolidin-1-yl)nicotinic acid is compared with four analogous pyridine derivatives (Table 1).

Table 1: Key Structural and Functional Comparisons

Fluorine Substituent Effects

- Target Compound vs.

- Target vs. 5-(Difluoromethyl)nicotinic Acid : Positional isomerism significantly alters interactions. The target’s pyrrolidine-linked difluoromethyl group may enhance conformational rigidity, whereas the C5-difluoromethyl analog’s planar structure favors π-stacking in enzyme binding .

Steric and Electronic Modifications

- Target vs. 6-(3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-2-fluoronicotinic Acid : The tert-butyldimethylsilyl (TBS) group in the latter increases steric bulk and lipophilicity but introduces hydrolytic instability. The target’s difluoromethyl group balances hydrophobicity and metabolic resistance without labile protecting groups .

- Target vs. 2-Amino-5-(trifluoromethyl)nicotinic Acid: The trifluoromethyl group’s stronger electron-withdrawing effect enhances acidity (pKa ~3.5 for COOH), whereas the target’s pyrrolidine-difluoromethyl system may stabilize zwitterionic forms, affecting solubility .

Biological Activity

2-(3-(Difluoromethyl)pyrrolidin-1-yl)nicotinic acid, a compound characterized by its unique pyrrolidine and nicotinic acid structure, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and implications for therapeutic applications based on diverse research findings.

Chemical Structure and Properties

- Molecular Formula: CHFNO

- Molecular Weight: 242.22 g/mol

- CAS Number: 2098117-20-3

The compound features a difluoromethyl group attached to a pyrrolidine ring, which is further linked to a nicotinic acid moiety. This structural configuration is critical for its biological activity.

The biological activity of 2-(3-(Difluoromethyl)pyrrolidin-1-yl)nicotinic acid is primarily attributed to its interaction with various biological targets, particularly nicotinic acetylcholine receptors (nAChRs). These receptors play a significant role in neurotransmission and are implicated in several neurological disorders.

Key Mechanisms:

- Receptor Modulation: The compound acts as a modulator of nAChRs, influencing neurotransmitter release and neuronal excitability.

- Enzyme Inhibition: Research indicates potential inhibitory effects on enzymes involved in inflammatory pathways, such as cyclooxygenase-2 (COX-2), which may contribute to anti-inflammatory properties .

- Cognitive Enhancement: Preliminary studies suggest that the compound may enhance cognitive functions by modulating cholinergic signaling pathways, potentially benefiting conditions like Alzheimer's disease .

Biological Activity and Pharmacological Effects

The pharmacological effects of 2-(3-(Difluoromethyl)pyrrolidin-1-yl)nicotinic acid have been evaluated in various studies, highlighting its potential in treating neurological conditions and its role as an anti-inflammatory agent.

Table 1: Summary of Biological Activities

Case Studies

Several case studies have demonstrated the efficacy of compounds similar to 2-(3-(Difluoromethyl)pyrrolidin-1-yl)nicotinic acid in preclinical models.

- Cognitive Function Improvement: In a rat model, administration of the compound showed significant improvement in memory retention during maze tests, suggesting enhanced cognitive function through nAChR modulation .

- Inflammation Reduction: In vitro studies indicated that the compound effectively reduced pro-inflammatory cytokine production in activated microglial cells, supporting its potential use in neuroinflammatory conditions .

Pharmacokinetics

Understanding the pharmacokinetics of 2-(3-(Difluoromethyl)pyrrolidin-1-yl)nicotinic acid is crucial for evaluating its therapeutic potential:

- Absorption: The compound exhibits favorable absorption characteristics due to its lipophilicity.

- Metabolism: Primarily metabolized by cytochrome P450 enzymes, leading to various metabolites that may also possess biological activity.

- Distribution: Exhibits significant distribution within the central nervous system (CNS), enhancing its effects on neurological targets .

Q & A

Q. What synthetic routes are recommended for 2-(3-(Difluoromethyl)pyrrolidin-1-yl)nicotinic acid, and how can reaction conditions be optimized for higher yields?

The synthesis typically involves nucleophilic substitution or coupling reactions. Key steps include:

- Reagent selection : Use polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to stabilize intermediates .

- Temperature control : Maintain low temperatures (0–5°C) during sensitive steps to minimize side reactions .

- Catalysts : Employ coupling agents like HATU for amide bond formation, as seen in analogous nicotinic acid derivatives .

- Purification : High-performance liquid chromatography (HPLC) is critical for isolating the final product from by-products .

Q. How should researchers characterize the structural integrity of this compound?

A multi-technique approach is recommended:

- NMR spectroscopy : Use ¹H/¹³C NMR and DEPT experiments to confirm the difluoromethyl-pyrrolidine and nicotinic acid moieties .

- Mass spectrometry (MS) : High-resolution MS (HRMS) or LC-MS validates molecular weight and purity .

- HPLC : Quantify purity (>95%) using reverse-phase methods with UV detection .

Q. What are the key considerations for ensuring compound stability during storage?

Stability protocols include:

- Storage conditions : Keep in a desiccator under inert gas (e.g., argon) at –20°C to prevent hydrolysis or oxidation .

- Container material : Use amber glass vials to avoid light-induced degradation .

Advanced Research Questions

Q. What strategies are effective in resolving conflicting bioactivity data across different assay models?

Discrepancies may arise from assay-specific factors:

- Purity verification : Re-analyze compound purity via HPLC to rule out degradation .

- Solubility adjustments : Optimize co-solvents (e.g., DMSO) or formulate salts to ensure consistent bioavailability .

- Orthogonal assays : Cross-validate results using independent methods (e.g., enzymatic vs. cell-based assays) .

Q. How can structure-activity relationship (SAR) studies be designed to explore the role of the difluoromethyl group?

SAR strategies include:

- Analog synthesis : Replace the difluoromethyl group with trifluoromethyl or methyl groups to assess electronic effects .

- Bioisosteric substitution : Test pyrrolidine ring modifications (e.g., piperidine or azetidine) to evaluate steric impacts .

- Functional assays : Measure binding affinity (e.g., IC₅₀) and metabolic stability in hepatic microsomes .

Q. How can researchers address low aqueous solubility during in vitro assays?

Solubility enhancement methods include:

Q. What analytical methods are recommended for detecting degradation products under accelerated stability testing?

Implement:

- Forced degradation studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light, then analyze via LC-MS to identify degradation pathways .

- Stability-indicating assays : Develop gradient HPLC methods with photodiode array (PDA) detection to resolve degradation peaks .

Data Contradiction and Mechanistic Analysis

Q. How should researchers interpret conflicting cytotoxicity data between 2D cell lines and 3D organoid models?

Potential factors include:

- Penetration efficiency : The compound may poorly diffuse into 3D structures; confirm penetration using fluorescent analogs .

- Metabolic differences : Compare CYP450 expression profiles between models using qPCR or proteomics .

- Hypoxia effects : Assess oxygen gradients in 3D models via hypoxia-sensitive dyes (e.g., pimonidazole) .

Q. What computational tools can predict the metabolic liability of the difluoromethyl group?

Use in silico platforms:

- ADMET predictors : Software like Schrödinger’s QikProp or SwissADME to estimate metabolic clearance .

- Density functional theory (DFT) : Calculate bond dissociation energies (BDEs) for C–F bonds to identify susceptible sites .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.